molecular formula C9H7F2NOS B2522250 2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene CAS No. 832739-67-0

2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene

Cat. No.: B2522250
CAS No.: 832739-67-0
M. Wt: 215.22
InChI Key: STGJWEVIDZOIID-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene is an organic compound that features both difluoromethoxy and isothiocyanato functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene typically involves the introduction of the difluoromethoxy group and the isothiocyanato group onto a benzene ring. One common method involves the reaction of a suitable precursor, such as 4-methylphenol, with difluoromethylating agents to introduce the difluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently. The scalability of the process is also considered to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The difluoromethoxy group can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The difluoromethoxy group can influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-1-isothiocyanato-4-chlorobenzene
  • 2-(Difluoromethoxy)-1-isothiocyanato-4-nitrobenzene
  • 2-(Difluoromethoxy)-1-isothiocyanato-4-ethylbenzene

Uniqueness

2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene is unique due to the presence of both difluoromethoxy and isothiocyanato groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NOS/c1-6-2-3-7(12-5-14)8(4-6)13-9(10)11/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGJWEVIDZOIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=S)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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